4-(1-Isopropyl-1h-imidazol-2-yl)aniline
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Overview
Description
4-(1-Isopropyl-1h-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with an isopropyl group and an aniline moiety. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Isopropyl-1h-imidazol-2-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with isopropyl-substituted imidazole precursors in the presence of catalysts and solvents such as ethanol and dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Isopropyl-1h-imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the aniline ring .
Scientific Research Applications
4-(1-Isopropyl-1h-imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-1h-imidazol-2-yl)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and other biochemical processes. The aniline moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
- 4-(1H-Imidazol-1-yl)aniline
- 4-(1H-Benzimidazol-2-yl)aniline
- 4-(1H-Imidazol-4-yl)aniline
Comparison: Compared to its analogs, 4-(1-Isopropyl-1h-imidazol-2-yl)aniline is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable compound for specific applications .
Biological Activity
4-(1-Isopropyl-1H-imidazol-2-yl)aniline is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
This compound is characterized by its imidazole ring and aniline structure, which contribute to its biological interactions. The compound's molecular formula is C9H12N4, and it possesses unique properties that make it suitable for various biochemical applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It may function as a ligand in biochemical assays, potentially modulating enzyme activities and receptor signaling pathways. The compound's ability to bind to proteins can lead to alterations in biological pathways, making it a candidate for therapeutic interventions .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of imidazole compounds can inhibit cancer cell proliferation. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may have similar properties .
- Immunomodulatory Effects : The compound may influence immune responses by acting on Toll-like receptors (TLRs), which are crucial for pathogen recognition and activation of innate immunity. This could lead to enhanced immune responses in certain contexts .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(1-propan-2-ylimidazol-2-yl)aniline |
InChI |
InChI=1S/C12H15N3/c1-9(2)15-8-7-14-12(15)10-3-5-11(13)6-4-10/h3-9H,13H2,1-2H3 |
InChI Key |
DZCGEHGYGHXQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C2=CC=C(C=C2)N |
Origin of Product |
United States |
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